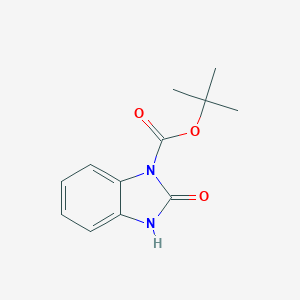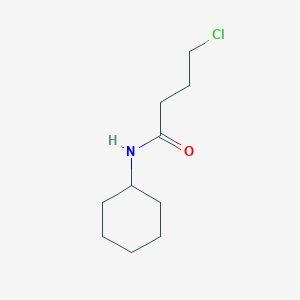
4-chloro-N-cyclohexylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
In the first paper, a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were synthesized through a multi-step process involving the conversion of organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazol-2-thiols, which were then reacted with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide to yield the target compounds . The third paper describes the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile, using triethylamine and propylphosphonic anhydride . These methods provide insight into the synthesis of chloro-substituted butanamide derivatives.
Molecular Structure Analysis
The second paper reports on the structure of new 4-hydroxy-N-(2-hydroxyethyl)butanamides, determined by X-ray diffraction. The study found that these butanamides prefer linear conformations in the solid state and can form dimers and polymers through intermolecular hydrogen bonds . The fifth paper discusses the molecular structure of two different products from the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine, highlighting the importance of the aryl substituent in determining the product's structure .
Chemical Reactions Analysis
The first paper also includes an analysis of the chemical reactions involved in the synthesis of the butanamide derivatives, particularly the final step where the 1,3,4-oxadiazol-2-thiols are stirred with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide . The fifth paper provides an example of how different reactions can occur depending on the substituents present, leading to products with different molecular structures .
Physical and Chemical Properties Analysis
The second paper explores the acidity of 4-hydroxy-N-(2-hydroxyethyl)butanamides, finding that the presence of hydroxyl groups significantly lowers the pKa values compared to amides without hydroxyl groups. This suggests that hydrogen bonds play a crucial role in the stabilization of the corresponding anions and, consequently, in the acidity of the amides . The first paper evaluates the biological activity of the synthesized butanamide derivatives as lipoxygenase inhibitors, showing moderately good activities .
Applications De Recherche Scientifique
Chemical Behavior and Kinetics
A study on the chemical behavior of substituted 4-chloro-N-phenylbutanamides in aqueous solutions revealed the substrate undergoes ring closure to form substituted 1-phenylpyrrolidin-2-ones, which are then hydrolysed to substitution derivatives of sodium 4-amino-N-phenylbutanoates. Kinetic measurements provided insights into the reaction mechanisms and rates, highlighting the influence of substitution at the α-position of the butanamide skeleton on the process (Sedlák et al., 2002).
Synthesis of Novel Compounds
Research into the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide demonstrated the potential for creating new compounds through specific chemical reactions, providing a foundation for further study into their applications and properties (Manojkumar et al., 2013).
Biological Activity
A study on the synthesis of new N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors highlights the potential for 4-chloro-N-cyclohexylbutanamide derivatives in biological applications. These compounds demonstrated moderately good activities against lipoxygenase enzyme (LOX), indicating potential for pharmaceutical applications (Aziz‐ur‐Rehman et al., 2016).
Photolysis Studies
Investigations into the generation and reactivity of the 4-aminophenyl cation by photolysis of 4-chloroaniline provide insights into the photochemical properties of chloroaniline derivatives, potentially offering new pathways for chemical synthesis and understanding the dynamics of photo-induced reactions (Guizzardi et al., 2001).
Orientations Futures
4-Chloro-N-cyclohexylbutanamide is a reactant in the synthesis of Cilostazol, a potent phosphodiesterase III A (PDE3A) inhibitor (IC50=0.2uM) and inhibitor of adenosine uptake that has antimitogenic, antithrombotic, vasodilatory and cardiotonic properties in vivo and also affects lipid levels in vivo . This suggests potential future directions in the field of pharmaceutical research.
Propriétés
IUPAC Name |
4-chloro-N-cyclohexylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c11-8-4-7-10(13)12-9-5-2-1-3-6-9/h9H,1-8H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKIYEJLXULPLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399355 |
Source


|
| Record name | 4-chloro-N-cyclohexylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-cyclohexylbutanamide | |
CAS RN |
69601-43-0 |
Source


|
| Record name | 4-chloro-N-cyclohexylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

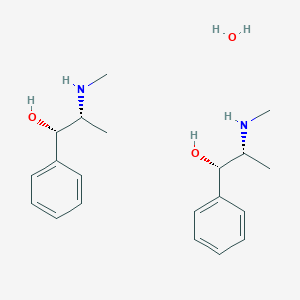
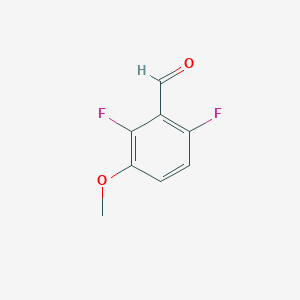
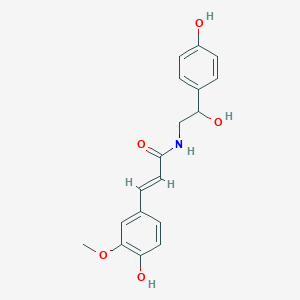
![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)

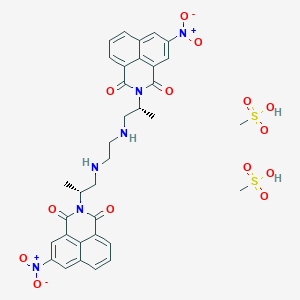
![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)

![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)
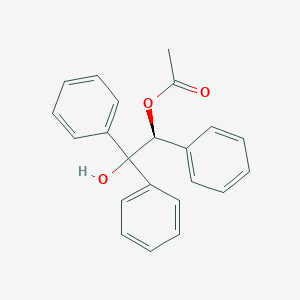
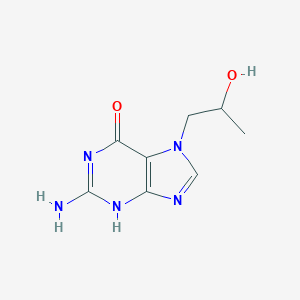
![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)
